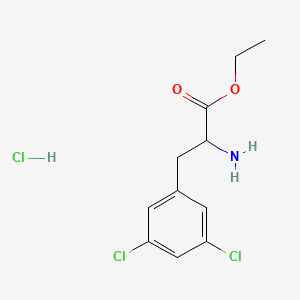

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride

Description

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride (CAS 215738-51-5) is a hydrochlorinated amino ester derivative characterized by a 3,5-dichlorophenyl substituent. Its molecular formula is C₁₁H₁₄Cl₃NO₂, with a molecular weight of 298.59 g/mol . It is primarily utilized as a building block in pharmaceutical synthesis, with hazard classifications for skin irritation (H315) and serious eye irritation (H319), necessitating precautions like protective equipment during handling .

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)10(14)5-7-3-8(12)6-9(13)4-7;/h3-4,6,10H,2,5,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCPPLJNPRTWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC(=C1)Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride typically involves the esterification of 3,5-dichlorophenylacetic acid with ethanol, followed by the introduction of an amino group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable solvents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO2 . It is also known by other names and identifiers, such as its PubChem CID 11185629, its IUPAC name ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride, and its SMILES code CCOC(=O)C(CC1=CC(=CC(=C1)Cl)Cl)N.Cl .

Scientific Research Applications

While the search results do not provide explicit case studies or comprehensive data tables specifically for this compound, they do offer insight into its potential applications based on its structural features and the activity of similar compounds.

Potential Therapeutic Uses

- Neurological Disorders: Research suggests that compounds with structures similar to (R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, which shares structural similarities with this compound, may have therapeutic uses in treating neurological disorders.

- Anticonvulsant Activity: Certain thiazole-bearing molecules with halogen-substituted phenyl groups have shown anticonvulsant action, suggesting a potential avenue for exploration .

Role as an Amino Acid Derivative

- Biochemical Processes: As an amino acid derivative, this compound may play a role in various biochemical processes, including neurotransmitter synthesis and metabolic pathways.

- Chemical Reactions: This compound can participate in chemical reactions typical of amino acids. The chlorine atoms on the phenyl ring can influence its reactivity, potentially enhancing electrophilic attack under certain conditions.

Anti-cancer Activity

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- In contrast, the 3,4-dihydroxyphenyl analog (CAS 23234-41-5) is more polar and prone to oxidative degradation, likely contributing to its discontinuation .

- Backbone Modifications : Replacing the ester group with an amine (as in 1-(3,5-dichlorophenyl)propan-1-amine HCl) reduces steric bulk, possibly enhancing bioavailability but sacrificing ester-mediated hydrolytic stability .

- Fluorine vs. Chlorine : The difluoro-cyclopropyl analog (CAS 1803592-74-6) exhibits enhanced metabolic resistance due to fluorine’s strong C-F bonds, whereas chlorine’s larger atomic size may improve π-π stacking in aromatic systems .

Physicochemical Properties

Hazard Profiles

The target compound’s hazards (H315, H319) are more pronounced than those of non-chlorinated analogs. Methoxy or cyclopropyl derivatives likely exhibit lower irritation risks due to reduced electrophilicity .

Biological Activity

Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula: C12H14Cl2N O2

- Molecular Weight: Approximately 298.59 g/mol

- Structure: The compound features a propanoate structure with an amino group and a dichlorophenyl moiety.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains. Similar compounds have shown zones of inhibition ranging from 9 to 20 mm against different pathogens .

- Anticancer Properties: The compound is being investigated for its cytotoxic effects on cancer cell lines. For instance, derivatives of related compounds have demonstrated significant cytotoxicity against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) models .

- Interaction with Biological Targets: The amino group in the compound can form hydrogen bonds with biological molecules, while the dichlorophenyl group may interact with hydrophobic regions of enzymes or receptors, potentially modulating their activity.

The mechanism of action for this compound involves:

- Binding Affinity: Interactions with neurotransmitter receptors and metabolic enzymes are critical for understanding its therapeutic potential.

- Modulation of Enzyme Activity: By binding to specific targets, the compound may influence various biochemical pathways involved in disease processes .

Research Findings and Case Studies

A number of studies have explored the biological activity of this compound and its analogs:

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-3-(4-chlorophenyl)propanoate | C12H14ClN O2 | Similar structure with different halogen substituent |

| Ethyl 2-amino-3-(phenyl)propanoate | C11H15N O2 | Lacks chlorine but retains similar functionality |

| Ethyl 2-amino-4-(trifluoromethyl)phenylpropanoate | C12H14F3N O2 | Contains trifluoromethyl group affecting lipophilicity |

Q & A

(Basic) What synthetic routes are recommended for synthesizing Ethyl 2-amino-3-(3,5-dichlorophenyl)propanoate Hydrochloride?

Methodological Answer:

The synthesis typically involves esterification of the corresponding amino acid derivative. A common approach is to protect the amino group of 3,5-dichlorophenylalanine (e.g., using Boc anhydride), followed by esterification with ethanol under acidic catalysis (e.g., HCl gas). Subsequent deprotection and hydrochloride salt formation yield the target compound. Critical steps include controlling reaction temperature (<50°C) to minimize racemization and using anhydrous conditions to avoid hydrolysis . Purity can be monitored via TLC (silica gel, chloroform/methanol 9:1) or HPLC .

(Basic) How can HPLC be optimized to characterize the purity of this compound?

Methodological Answer:

Reverse-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm) is recommended. Use a gradient elution: mobile phase A (0.1% trifluoroacetic acid in water) and B (acetonitrile), starting at 10% B for 5 min, ramping to 90% B over 20 min. Detection at 254 nm is suitable for the aromatic dichlorophenyl group. System suitability tests should include resolution (>2.0) from structurally similar impurities, such as ethyl 2-amino-3-(2,6-dichlorophenyl)propanoate (a positional isomer) . Reference standards for impurities (e.g., unreacted starting materials or diastereomers) should be synthesized and included in validation protocols .

(Advanced) How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from variations in stereochemical purity or impurity profiles. To address this:

- Perform enantiomeric resolution using chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol 85:15) to isolate (R)- and (S)-isomers .

- Compare bioactivity of isolated enantiomers in cell-based assays (e.g., mitochondrial function assays, referencing TT01001’s mitochondrial effects ).

- Quantify trace impurities (e.g., hydrolyzed acid form) via LC-MS and correlate their presence with observed activity variations .

(Advanced) What strategies minimize diastereomer formation during synthesis?

Methodological Answer:

Diastereomer formation often occurs during esterification or protection steps. Mitigation strategies include:

- Using bulky protecting groups (e.g., Fmoc instead of Boc) to sterically hinder racemization .

- Conducting reactions at lower temperatures (0–5°C) and under inert atmosphere (N₂/Ar).

- Employing enzymatic resolution with lipases (e.g., Candida antarctica lipase B) to selectively hydrolyze undesired enantiomers . Post-synthesis, confirm stereochemical integrity via polarimetry ([α]D²⁵ = +10° to +15° in water for the L-enantiomer) or circular dichroism .

(Basic) What spectroscopic methods confirm the compound’s structural identity?

Methodological Answer:

- ¹H NMR (D₂O, 400 MHz): Key signals include δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 3.15 (dd, J=14.2, 5.0 Hz, 1H, CH₂), δ 4.20 (q, J=7.1 Hz, 2H, OCH₂), and δ 7.30–7.45 (m, 3H, dichlorophenyl).

- IR (KBr): Peaks at 1740 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic C=C), and 2500–3000 cm⁻¹ (NH₃⁺ stretch).

- Mass Spectrometry (ESI+): m/z 293.0 [M+H]⁺ for C₁₁H₁₃Cl₂NO₂ .

(Advanced) How does the 3,5-dichlorophenyl moiety influence receptor binding or metabolic stability?

Methodological Answer:

The 3,5-dichlorophenyl group enhances lipophilicity, improving membrane permeability (logP ~2.5 calculated via HPLC retention ). In mitochondrial studies, this moiety mimics TT01001’s thioureido-piperidine scaffold, enabling interactions with hydrophobic pockets in mitoNEET proteins . To assess metabolic stability:

- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Compare half-life (t₁/₂) against analogs with para-substituted chlorophenyl groups to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.